molecular formula C8H14N4O3 B13435384 2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one

2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one

Cat. No.: B13435384
M. Wt: 214.22 g/mol
InChI Key: UHFNBEDCAFDCIG-UHFFFAOYSA-N
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Description

2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one is a complex organic compound with significant biological and chemical properties. This compound is known for its antiviral activity and is used in various pharmaceutical applications. It is structurally related to guanine and is often studied for its potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one typically involves multi-step organic reactions. One common method includes the reaction of guanine derivatives with specific alkylating agents under controlled conditions. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps like crystallization and chromatography to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions often involve agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Potassium carbonate, palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds.

Scientific Research Applications

2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its role in cellular processes and as a potential antiviral agent.

    Medicine: Investigated for its therapeutic potential in treating viral infections, particularly herpes simplex virus.

    Industry: Utilized in the development of pharmaceutical formulations and as a research tool in drug discovery.

Mechanism of Action

The compound exerts its effects primarily through inhibition of viral DNA polymerase. It is phosphorylated by viral thymidine kinase to its active triphosphate form, which then competes with deoxyguanosine triphosphate for incorporation into viral DNA. This results in the termination of viral DNA chain elongation, thereby inhibiting viral replication.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: Another antiviral agent with a similar mechanism of action but different chemical structure.

    Ganciclovir: Used to treat cytomegalovirus infections, structurally related to guanine.

    Famciclovir: A prodrug of penciclovir, used for similar antiviral applications.

Uniqueness

2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one is unique due to its specific structural modifications that enhance its antiviral activity and selectivity. Its longer intracellular half-life compared to similar compounds like acyclovir makes it more effective in certain therapeutic applications.

Properties

Molecular Formula

C8H14N4O3

Molecular Weight

214.22 g/mol

IUPAC Name

2-amino-4-[4-hydroxy-3-(hydroxymethyl)butyl]imino-1H-imidazol-5-one

InChI

InChI=1S/C8H14N4O3/c9-8-11-6(7(15)12-8)10-2-1-5(3-13)4-14/h5,13-14H,1-4H2,(H3,9,10,11,12,15)

InChI Key

UHFNBEDCAFDCIG-UHFFFAOYSA-N

Canonical SMILES

C(CN=C1C(=O)NC(=N1)N)C(CO)CO

Origin of Product

United States

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